BenchChemオンラインストアへようこそ!

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1779124-74-1) is a heterocyclic building block belonging to the piperidinyloxypyrimidine class, characterized by a pyrimidine core bearing methoxy (C4), methyl (C6), and piperidin-4-yloxy (C2) substituents, with molecular formula C₁₁H₁₈ClN₃O₂ and a molecular weight of 259.73 g/mol. The compound is supplied as the hydrochloride salt, a form known within the class to enhance aqueous solubility relative to the free base.

Molecular Formula C11H18ClN3O2
Molecular Weight 259.73
CAS No. 1779124-74-1
Cat. No. B2486206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
CAS1779124-74-1
Molecular FormulaC11H18ClN3O2
Molecular Weight259.73
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCNCC2)OC.Cl
InChIInChI=1S/C11H17N3O2.ClH/c1-8-7-10(15-2)14-11(13-8)16-9-3-5-12-6-4-9;/h7,9,12H,3-6H2,1-2H3;1H
InChIKeyVQYFGFZPNHQQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride (CAS 1779124-74-1): Procurement-Relevant Physicochemical and Structural Profile


4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 1779124-74-1) is a heterocyclic building block belonging to the piperidinyloxypyrimidine class, characterized by a pyrimidine core bearing methoxy (C4), methyl (C6), and piperidin-4-yloxy (C2) substituents, with molecular formula C₁₁H₁₈ClN₃O₂ and a molecular weight of 259.73 g/mol [1]. The compound is supplied as the hydrochloride salt, a form known within the class to enhance aqueous solubility relative to the free base [1]. Its structural features place it at the intersection of pyrimidine-based kinase inhibitor scaffolds and piperidine-containing CNS-targeted chemotypes [2].

Why 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the piperidinyloxypyrimidine family, small structural variations produce large differences in molecular recognition. The regioisomeric attachment point of the piperidine ether (4-yloxy vs. 3-yloxy) alters the spatial orientation of the basic piperidine nitrogen, which serves as a key hydrogen-bond donor and potential salt-bridge partner in target binding [1]. Similarly, the presence and position of the C4 methoxy and C6 methyl substituents influence both the electron density of the pyrimidine ring and its steric complementarity to hydrophobic enzyme pockets, as demonstrated in EGFR inhibitor SAR studies on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines where subtle substitution changes resulted in >100-fold differences in IC₅₀ values [2]. Generic substitution without accounting for these regioisomeric and substitution-pattern variables risks loss of on-target potency, altered selectivity profiles, and irreproducible results.

Quantitative Differentiation Evidence for 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride (CAS 1779124-74-1) Against Closest Analogs


Regioisomeric Differentiation: Piperidine Attachment at C4 vs. C3 of the Piperidine Ring

The target compound features a piperidin-4-yloxy substituent, where the ether linkage attaches at the 4-position of the piperidine ring. Its closest structural analog, 4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidine (CAS 1564584-11-7), differs solely in the attachment point (3-yloxy). This regioisomeric variation changes the spatial vector of the piperidine NH group, a key pharmacophoric element for hydrogen-bond donation and salt-bridge formation with target proteins [1]. Computed molecular properties from PubChem confirm identical molecular formula (C₁₁H₁₇N₃O₂ for the free base), identical topological polar surface area (56.3 Ų), and identical hydrogen bond acceptor count (5) between the two regioisomers; however, the hydrogen bond donor count differs: the 4-yloxy hydrochloride salt has 2 H-bond donors (piperidine NH⁺ and the salt proton), whereas the 3-yloxy free base has 1 H-bond donor [1][2]. The InChIKey fingerprints are distinct: VQYFGFZPNHQQEU-UHFFFAOYSA-N (target) vs. YUUPJEDLSNLYNG-UHFFFAOYSA-N (3-yloxy analog), confirming non-interchangeable chemical identities [1][2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling

The target compound is supplied specifically as the hydrochloride salt (CAS 1779124-74-1), whereas the 3-yloxy regioisomer (CAS 1564584-11-7) is predominantly available as the free base . Within the broader piperidinyloxypyrimidine class, conversion of the free base to the hydrochloride salt is a standard strategy to improve aqueous solubility and solid-state stability, facilitating dissolution for biochemical assay preparation and enabling more consistent liquid handling in automated screening platforms [1]. The hydrochloride salt form introduces an additional hydrogen bond donor and increases molecular weight by 36.46 g/mol (target: 259.73 vs. 3-yloxy free base: 223.27), which must be accounted for when preparing equimolar stock solutions .

Pre-formulation Aqueous Solubility Compound Management

Purity Specification Differentiation for Procurement Decision-Making

Commercial purity specifications vary among vendors supplying this compound. Leyan (China) lists the target compound at 98% purity (Catalog 1784925), while AKSci (USA) specifies ≥95% purity (Catalog 4993EA) . For the 3-yloxy regioisomer, AKSci lists a minimum purity of 95% (Catalog 4955EA) . For procurement decisions requiring the highest available purity for sensitive applications such as biophysical assays or crystallography, the 98% specification from Leyan represents a quantifiable purity advantage .

Quality Control Procurement Specification Analytical Chemistry

Substitution Pattern Completeness: Tri-Substituted Pyrimidine vs. Mono- or Di-Substituted Analogs

The target compound bears three distinct substituents on the pyrimidine core (C2: piperidin-4-yloxy; C4: methoxy; C6: methyl), making it a fully decorated building block. By comparison, the widely available 2-(piperidin-4-yloxy)pyrimidine hydrochloride (CAS 412293-92-6) lacks both the C4 methoxy and C6 methyl substituents, while 4-methoxy-6-methylpyrimidine (CAS 5541-07-1) lacks the piperidine ether entirely . This tri-substituted pattern provides three distinct vectors for further derivatization: the piperidine NH for amide/urea/sulfonamide coupling, the C4 methoxy for potential demethylation to a hydroxyl handle, and the C6 methyl as a metabolic blocking group or for further functionalization [1].

Fragment-Based Drug Discovery Scaffold Diversity Lead Optimization

Lipophilic Efficiency Metrics: Computed logP and TPSA Comparison with Closest Analogs

Computed physicochemical properties from PubChem reveal that the free base form of the target compound has a topological polar surface area (TPSA) of 56.3 Ų and 5 hydrogen bond acceptors, identical to the 3-yloxy regioisomer [1][2]. However, the XLogP3-AA value for the 3-yloxy analog is 1.3 [2], while the XLogP3 for the target compound (free base) is predicted to be slightly lower due to the different spatial orientation of the polar piperidine NH affecting intramolecular interactions. The TPSA of 56.3 Ų falls within the favorable range for both oral bioavailability (TPSA < 140 Ų) and CNS penetration (TPSA < 90 Ų) [3], suggesting potential utility in both peripheral and CNS-targeted programs. Compared to the unsubstituted 2-(piperidin-4-yloxy)pyrimidine (predicted TPSA ~38 Ų), the methoxy and methyl substituents increase polarity and provide additional metabolic blocking at positions C4 and C6 [3].

Drug-likeness Lipophilic Ligand Efficiency ADME Prediction

Optimal Research and Procurement Application Scenarios for 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine Hydrochloride (CAS 1779124-74-1)


Kinase Inhibitor Lead Optimization Requiring Pre-installed Piperidine Pharmacophore

In medicinal chemistry programs targeting kinases where a piperidine NH serves as a critical hinge-binding or solvent-exposed hydrogen-bond donor, this compound provides the piperidine at the C2 position of the pyrimidine in the 4-yloxy configuration—the orientation most commonly associated with potent EGFR and dCK inhibitory activity in the piperidinyloxypyrimidine class [1]. The tri-substituted scaffold allows for rapid parallel derivatization at three distinct vectors (piperidine NH, C4 methoxy, C6 methyl), accelerating SAR exploration compared to iterative de novo synthesis.

CNS Drug Discovery Programs Requiring Balanced TPSA and Lipophilicity

With a computed TPSA of 56.3 Ų—well within the established CNS drug-like threshold of <90 Ų—this compound is suited as a starting scaffold for CNS-targeted programs where achieving adequate brain penetration while maintaining solubility is a key challenge [2]. The hydrochloride salt form further supports aqueous solubility for in vitro permeability and transporter assays commonly used in CNS drug discovery workflows [3].

Fragment Growing and Scaffold Hopping in Hit-to-Lead Campaigns

For fragment-based drug discovery (FBDD) teams seeking to elaborate a pyrimidine fragment hit, this compound offers a pre-functionalized scaffold with three chemically orthogonal handles. The C6 methyl group serves as a metabolic blocking group that would otherwise require an additional synthetic step to install, while the C4 methoxy can be selectively demethylated to reveal a hydroxyl group for further derivatization [4]. This multi-vector substitution pattern reduces the synthetic burden in hit-to-lead expansion by eliminating 2–3 linear synthetic steps compared to starting from 2,4,6-trichloropyrimidine or other minimally substituted precursors.

Procurement for Biophysical Assay Development Requiring High-Purity Batches

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography where compound purity critically impacts data interpretability, the availability of 98% purity grade from select vendors (e.g., Leyan, Catalog 1784925) provides a quantifiably superior option compared to the 95% grade commonly supplied for both the target compound and its 3-yloxy analog . Procurement teams should specify the 98% grade and request a certificate of analysis (CoA) confirming HPLC purity ≥98% to ensure batch-to-batch consistency.

Quote Request

Request a Quote for 4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.